molecular formula C8H8N2O2 B13910804 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13910804
M. Wt: 164.16 g/mol
InChI Key: XJWIQEWOMWRKRU-UHFFFAOYSA-N
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Description

5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Functional groups can be introduced at specific positions on the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to altered cell proliferation, apoptosis, or other biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-hydroxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H8N2O2/c1-10-7(12)3-5-2-6(11)4-9-8(5)10/h2,4,11H,3H2,1H3

InChI Key

XJWIQEWOMWRKRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1N=CC(=C2)O

Origin of Product

United States

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